molecular formula C7H6BrNO3 B2965813 5-Amino-3-bromo-2-hydroxybenzoic acid CAS No. 54669-99-7

5-Amino-3-bromo-2-hydroxybenzoic acid

Cat. No.: B2965813
CAS No.: 54669-99-7
M. Wt: 232.033
InChI Key: MKLFPGIAAXLPRB-UHFFFAOYSA-N
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Description

Contextualization within Ortho-Substituted Aromatic Carboxylic Acid Chemistry

The chemical behavior of 5-Amino-3-bromo-2-hydroxybenzoic acid is deeply rooted in the principles of ortho-substituted aromatic carboxylic acid chemistry. The positioning of the hydroxyl group ortho to the carboxylic acid group is of particular importance due to a phenomenon known as the "ortho effect". wikipedia.orgvedantu.com This effect, which is a combination of steric and electronic factors, can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. wikipedia.orgvedantu.com

In ortho-substituted benzoic acids, steric hindrance between the ortho substituent and the carboxyl group can force the carboxyl group out of the plane of the benzene (B151609) ring. wikipedia.org This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid compared to its meta and para isomers. wikipedia.orgvedantu.com The presence of the bromine atom and the amino group further modulates the electronic environment of the ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Significance of the this compound Core Structure in Chemical Synthesis

The this compound core structure is a versatile scaffold for chemical synthesis. The three different functional groups offer orthogonal reactivity, meaning that each group can be selectively reacted without affecting the others, allowing for the stepwise construction of complex molecular architectures.

The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. The latter can be further transformed into a wide range of other functional groups. The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. Finally, the hydroxyl group can be alkylated or acylated to form ethers and esters. This multifunctional nature makes this compound a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules with potential biological activity. frontiersin.org

Below is a table summarizing some key physicochemical properties of a closely related isomer, 5-Bromo-2-hydroxybenzoic acid, which can provide an estimation for the properties of the title compound.

PropertyValue
Molecular FormulaC₇H₅BrO₃
Molecular Weight217.02 g/mol
Melting Point168-170 °C
LogP (Octanol/Water Partition Coefficient)3.23
Water SolubilityLow
Note: Data for 5-Bromo-2-hydroxybenzoic acid. chemeo.comnist.govstenutz.eunih.gov

Current Research Landscape and Future Directions for this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader class of aminobenzoic acids and their halogenated derivatives is a vibrant area of investigation. p-Aminobenzoic acid (PABA) and its derivatives, for instance, are known to be important building blocks in the pharmaceutical industry, with applications ranging from sunscreens to antibacterial and anticancer agents. nih.gov

Future research on this compound is likely to focus on several key areas. A primary direction will be the exploration of its utility in the synthesis of novel heterocyclic compounds with potential medicinal applications. The unique substitution pattern of this molecule could lead to the discovery of new bioactive scaffolds.

Furthermore, the role of halogen bonding in drug design is an emerging field. nih.gov The bromine atom in this compound could participate in halogen bonding interactions with biological targets, potentially leading to the development of new therapeutic agents with enhanced potency and selectivity. nih.gov As our understanding of the intricate roles that specific substituents play in molecular recognition and biological activity deepens, the prospects for utilizing compounds like this compound in drug discovery and materials science are expected to grow. nih.gov

Properties

IUPAC Name

5-amino-3-bromo-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFPGIAAXLPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54669-99-7
Record name 5-amino-3-bromo-2-hydroxybenzoic acid
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Synthetic Methodologies for 5 Amino 3 Bromo 2 Hydroxybenzoic Acid and Its Direct Precursors

Retrosynthetic Analysis and Strategic Disconnections for 5-Amino-3-bromo-2-hydroxybenzoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily targeting the introduction of the three substituents—amino, bromo, and hydroxyl groups—onto the benzoic acid scaffold.

The most logical disconnections involve functional group interconversion (FGI) and electrophilic aromatic substitution reactions. Key retrosynthetic pathways include:

Disconnection of the Amino Group: The amino group can be retrosynthetically disconnected to a nitro group. This is a common and reliable strategy, as the reduction of a nitro group to an amine is typically a high-yielding and straightforward transformation. This leads to the precursor 3-bromo-2-hydroxy-5-nitrobenzoic acid .

Disconnection of the Bromo Group: The bromine atom can be disconnected via an electrophilic aromatic substitution (bromination) reaction. The directing effects of the existing hydroxyl and amino (or nitro) groups are crucial in determining the feasibility and regioselectivity of this step.

Disconnection of the Hydroxyl Group: While less common, disconnection of the hydroxyl group could be considered, potentially leading to a diazonium salt intermediate derived from an amino-substituted precursor.

Considering the activating and directing effects of the substituents, the most strategically sound retrosynthetic approach involves the late-stage reduction of a nitro group. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the ortho, para-directing hydroxyl group, can be strategically utilized to control the regiochemistry of bromination.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to introduce the final substituents onto a pre-existing benzoic acid derivative in the final steps of the synthesis.

Halogenation Strategies for Substituted Aminohydroxybenzoic Acid Scaffolds

The direct bromination of 5-aminosalicylic acid (5-amino-2-hydroxybenzoic acid) presents a potential, albeit challenging, route. The hydroxyl and amino groups are both strongly activating and ortho, para-directing. This high activation can lead to multiple bromination products and potential oxidation of the starting material.

The hydroxyl group directs electrophiles to the 3- and 5-positions, while the amino group also directs to the ortho and para positions (relative to itself). Due to the strong activation, controlling the reaction to achieve selective monobromination at the 3-position can be difficult, often requiring careful control of reaction conditions such as temperature, solvent, and the brominating agent. Softer brominating agents, such as N-bromosuccinimide (NBS), might offer better selectivity over harsher reagents like elemental bromine.

Starting MaterialBrominating AgentCatalyst/SolventKey Challenges
5-Aminosalicylic acidBr₂Acetic AcidOver-bromination, oxidation
5-Aminosalicylic acidN-BromosuccinimideDichloromethaneRegioselectivity control

Amination Approaches on Bromohydroxybenzoic Acid Intermediates

Another approach involves the amination of a suitable bromohydroxybenzoic acid precursor, such as 3,5-dibromo-2-hydroxybenzoic acid. This would likely proceed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann amination.

However, the reactivity of the bromine atoms can be influenced by the other substituents on the ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxyl group can affect the electrophilicity of the carbon-bromine bonds. Furthermore, achieving selective amination at the 5-position over the 3-position would be a significant challenge. Copper-catalyzed amination reactions have been shown to be effective for bromobenzoic acids, but regioselectivity in polysubstituted systems remains a hurdle. nih.gov

Hydroxylation Methods on Aminobromobenzoic Acid Derivatives

The introduction of a hydroxyl group onto an aminobromobenzoic acid scaffold, such as 3-bromo-5-aminobenzoic acid, is another conceivable route. This could potentially be achieved through methods like electrophilic hydroxylation or via a Sandmeyer-type reaction involving the diazotization of a corresponding diamino precursor, followed by hydrolysis of the diazonium salt.

The success of such a strategy would heavily depend on the directing effects of the existing amino and bromo substituents and the stability of the intermediates. The strongly activating amino group would likely direct the incoming hydroxyl group, but achieving the desired regiochemistry at the 2-position could be challenging.

Multi-Step Synthetic Sequences and Intermediate Compound Preparation

Multi-step syntheses often provide better control over regiochemistry and yield. A key strategy for the synthesis of this compound involves the preparation and subsequent modification of a nitro-substituted intermediate.

Reduction of Nitro-Substituted Benzoic Acid Derivatives

A well-established and highly effective method for the synthesis of this compound is through the reduction of 3-bromo-2-hydroxy-5-nitrobenzoic acid . This precursor contains the desired substitution pattern, with the nitro group serving as a masked amino group.

The synthesis of the nitro precursor typically starts with the nitration of 3-bromo-2-hydroxybenzoic acid or the bromination of 2-hydroxy-5-nitrobenzoic acid. The reduction of the nitro group to an amine can be achieved using a variety of reducing agents.

Commonly used reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often clean and high-yielding.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this transformation.

A documented synthesis of a closely related compound, methyl 3-amino-5-bromo-2-hydroxybenzoate, utilizes the reduction of methyl 5-bromo-2-hydroxy-3-nitrobenzoate with iron powder and ammonium (B1175870) chloride, achieving a 78% yield. This strongly supports the viability of this synthetic route for the free carboxylic acid as well.

PrecursorReducing AgentSolventYield (%)
Methyl 5-bromo-2-hydroxy-3-nitrobenzoateFe / NH₄ClMethanol (B129727)78
3-bromo-2-hydroxy-5-nitrobenzoic acidH₂ / Pd/CEthanol(High)
3-bromo-2-hydroxy-5-nitrobenzoic acidSn / HClEthanol(High)

This multi-step approach, culminating in the reduction of a nitro-substituted precursor, stands out as the most reliable and well-documented strategy for the synthesis of this compound, offering excellent control over the final substitution pattern.

Diazotization Reactions and Subsequent Transformations in Halogenated Aminobenzoic Acid Synthesis

Diazotization is a cornerstone process in the synthesis of various substituted aromatic compounds, including halogenated aminobenzoic acids. The reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgaccessscience.com This process converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is a highly versatile intermediate. masterorganicchemistry.com

The resulting aryl diazonium salt is an excellent leaving group (N₂ gas), making it susceptible to substitution by a wide range of nucleophiles. masterorganicchemistry.com This is particularly useful for introducing halogens onto an aromatic ring in positions that may not be easily accessible through direct electrophilic halogenation.

The Sandmeyer reaction is a classic and widely utilized subsequent transformation of diazonium salts. organic-chemistry.org In this reaction, the diazonium salt is treated with a copper(I) halide (CuCl, CuBr) to replace the diazonium group with the corresponding halogen. masterorganicchemistry.com

Reaction Scheme: General Diazotization and Sandmeyer Bromination Ar-NH₂ + NaNO₂ + 2HBr → [Ar-N₂]⁺Br⁻ + NaBr + 2H₂O [Ar-N₂]⁺Br⁻ --(CuBr)--> Ar-Br + N₂

In the context of synthesizing complex molecules like halogenated aminobenzoic acids, diazotization can be employed to introduce a halogen at a specific position. For instance, an aminobenzoic acid could be diazotized and subsequently treated with a bromide source to yield a bromo-benzoic acid. The stability of the diazonium intermediate is crucial and is enhanced by performing the reaction at low temperatures to prevent premature decomposition and unwanted side reactions, such as reaction with water to form a phenol (B47542). libretexts.org The electronic nature of the substituents already present on the aromatic ring—such as carboxyl and hydroxyl groups—can influence the reactivity of the amine and the stability of the resulting diazonium salt.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Various reducing systems have been explored for the conversion of aromatic nitro groups to amines. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine, ammonium formate) is a common and effective method. google.comnih.gov However, this method can sometimes lead to dehalogenation, where the bromine substituent is reductively removed.

Alternative methods using metal-acid systems or metal salts are frequently employed to avoid such side reactions. Systems such as zinc in acetic acid (Zn/AcOH) or iron in the presence of an acid or salt like CaCl₂ are known to be effective for nitro group reduction while preserving other functional groups. researchgate.netorganic-chemistry.org The optimization process involves systematically varying parameters to find the ideal balance between reaction rate and selectivity.

For example, studies on the reduction of similar nitroaromatic compounds have shown that the choice of metal and acid, their stoichiometry, and the reaction temperature are critical. As shown in the table below, different reducing agents can lead to significantly different outcomes in terms of yield and reaction time.

EntryReducing Agent (equiv.)Solvent/AcidTemperature (°C)TimeYield (%)Reference
1Zn (4.0)AcOH5020 min88 researchgate.net
2Fe powderaq. NH₄ClReflux3 hHighGeneral Method
3NiCl₂ / NaBH₄MeOHRT-Low researchgate.net
4Raney Ni / H₂EtOHRT-Low researchgate.net
5Hydrazine Hydrate / Zn powderMeOHRT2 hGood

The data indicates that a Zn/AcOH system can provide high yields in a very short time, while other common reagents like NiCl₂/NaBH₄ or Raney Ni may be inferior for this specific class of compounds. researchgate.net Purity is another critical factor, and optimization also involves refining the work-up and purification procedures, such as extraction and recrystallization, to remove unreacted starting materials and byproducts effectively.

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from a laboratory setting (milligram to gram scale) to industrial production (kilogram to ton scale) presents significant challenges. biosynth.com A process that is efficient and high-yielding on the bench may not be viable on a larger scale without substantial modification. acsgcipr.org Key considerations for the synthesis of this compound include thermal management, reagent handling, process safety, and waste management.

The nitration of salicylic (B10762653) acid, an early step in a potential synthesis, is a highly exothermic reaction. On a large scale, the heat generated must be efficiently dissipated to prevent runaway reactions and the formation of undesired byproducts, such as dinitrated or oxidized species. This requires specialized reactors with precise temperature control and cooling systems. biosynth.com

Handling large quantities of hazardous reagents like concentrated nitric acid, sulfuric acid, and elemental bromine necessitates stringent safety protocols and specialized equipment to minimize risks to personnel and the environment. uk-cpi.com Furthermore, the choice of solvents becomes more critical at scale. Solvents must be selected not only for their chemical compatibility but also for their environmental impact, ease of recovery, and cost.

To address these scalability challenges, modern chemical manufacturing increasingly explores process intensification techniques, such as continuous flow chemistry. acsgcipr.orgd-nb.info Flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic or fast reactions. researchgate.net They can also enable the "telescoping" of reaction steps, where the output from one reactor flows directly into the next, minimizing the need for intermediate isolation and purification. acsgcipr.org This approach can lead to safer, more efficient, and more sustainable large-scale manufacturing of fine chemicals. d-nb.info

Chemical Reactivity and Derivatization Pathways of 5 Amino 3 Bromo 2 Hydroxybenzoic Acid

Transformations Involving the Carboxyl Group

The carboxylic acid functionality is a primary site for modifications such as esterification and amidation, enabling the incorporation of the 5-Amino-3-bromo-2-hydroxybenzoic acid scaffold into larger molecules.

Esterification Reactions of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group to an ester is a fundamental transformation that can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a common approach. This reaction is reversible and often requires the removal of water to drive it to completion bond.edu.au.

Another strategy for esterifying hydroxybenzoic acids is by reacting them with a halogenated compound, like an alkyl halide, in a homogeneous liquid phase with a non-quaternizable tertiary amine catalyst google.com. This method can offer good conversion rates and selectivity, minimizing competing O-alkylation of the phenolic hydroxyl group google.com. For instance, the synthesis of methyl esters of similar aminobenzoic acid derivatives has been successfully performed in a one-pot reaction using methanol (B129727) and an acid catalyst bond.edu.au.

Amidation and Peptide Coupling Strategies

The formation of an amide bond by coupling the carboxyl group with a primary or secondary amine is a key strategy for creating more complex derivatives. This transformation typically requires the activation of the carboxylic acid. Modern peptide synthesis relies on a variety of coupling reagents that convert the carboxyl group into a more reactive species, facilitating its reaction with an amine. bachem.com

These reagents are broadly categorized into phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU) sigmaaldrich.com. These in-situ activating agents react with the carboxylic acid in the presence of a tertiary base to form highly reactive esters, such as O-Benzotriazole (OBt) or O-Azabenzotriazole (OAt) esters, which then readily react with the amine component sigmaaldrich.com. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are also widely used activators, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions like racemization bachem.compeptide.com. The choice of reagent can be critical, especially when dealing with sterically hindered components, to ensure high yields and minimize byproducts nih.gov.

Table 1: Common Peptide Coupling Reagents
Reagent ClassExampleAbbreviationNotes
CarbodiimidesDiisopropylcarbodiimideDICByproduct (diisopropylurea) is soluble in common solvents, simplifying purification. bachem.com
Phosphonium Salts(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPEfficient reagent that does not cause guanidinylation of free amines; byproducts are less hazardous than those from BOP. bachem.compeptide.com
Aminium/Uronium Salts(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHighly reactive, forming OAt esters; particularly effective for difficult couplings but can cause guanidinylation side reactions. sigmaaldrich.com
Aminium/Uronium Salts(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUBased on the Oxyma Pure leaving group, it is highly reactive and considered a safer alternative to benzotriazole-based reagents. sigmaaldrich.com

Reactivity of the Amino Group

The nucleophilic amino group is another key site for derivatization, participating in reactions such as acylation, Schiff base formation, and N-arylation.

Acylation and Protection Strategies

The amino group of this compound can be readily acylated by reacting it with acyl chlorides or anhydrides. This reactivity also necessitates the use of protecting groups when other parts of the molecule are being modified to prevent undesired side reactions organic-chemistry.org. Protecting the amine as a carbamate (B1207046) is a common strategy that reduces its nucleophilicity organic-chemistry.org.

The most widely used amino-protecting groups in organic synthesis are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA) creative-peptides.com. The Fmoc group is introduced using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and is notably stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) creative-peptides.com. This differential stability allows for orthogonal protection strategies in multi-step syntheses organic-chemistry.org.

Table 2: Common Amino Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., Trifluoroacetic Acid) creative-peptides.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine in DMF) creative-peptides.com
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) peptide.com

Schiff Base Formation and Iminization Reactions

The primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases (or imines). This reaction is typically reversible and is often carried out by heating the reactants in a solvent like methanol or ethanol, sometimes with acid or base catalysis ijmpr.in. The formation of the characteristic azomethine (-N=CH-) group can be confirmed by spectroscopic methods researchgate.net. Aromatic aldehydes, particularly those with a hydroxyl group ortho to the aldehyde (salicylaldehydes), are common reaction partners. For example, the reaction between 5-bromosalicylaldehyde (B98134) and 4-aminobenzoic acid proceeds rapidly at room temperature in methanol to yield the corresponding Schiff base . Similarly, this compound is expected to react with various carbonyl compounds to form a diverse range of Schiff base derivatives.

N-Arylation and Other Nitrogen-Centered Coupling Reactions

The formation of a carbon-nitrogen bond between the amino group and an aryl group (N-arylation) is a powerful method for synthesizing complex diarylamine structures. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, are standard methods for achieving this transformation nih.gov. These reactions typically involve a palladium or copper catalyst to couple the amine with an aryl halide or aryl boronic acid nih.gov. For instance, the copper(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole with various aryl boronic acids has been shown to proceed efficiently nih.gov. The choice of base, solvent, and catalyst system can significantly influence the reaction's success and selectivity nih.gov.

In addition to coupling with aryl groups, the amino group can also undergo N-alkylation. For example, 5-aminosalicylic acid, a structurally related compound, has been N-alkylated using dimethylallyl bromide in the presence of triethylamine (B128534) to yield the corresponding N,N-dialkylated product nih.gov. This indicates that the amino group on the this compound ring is also susceptible to reaction with alkyl halides, providing another pathway for derivatization.

Chemical Modifications at the Bromine Atom

The bromine atom attached to the aromatic ring is a key functional group for derivatization, primarily serving as a leaving group in substitution and coupling reactions. Its reactivity is modulated by the presence of the adjacent electron-donating hydroxyl and amino groups.

Aryl bromides, such as this compound, are generally resistant to classical nucleophilic substitution (SN1 and SN2) reactions due to the high energy required to break the C-Br bond, which has partial double bond character, and the steric hindrance of the aromatic ring. However, under specific conditions, Nucleophilic Aromatic Substitution (SNAr) can occur.

The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is the key to the reaction's success. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are crucial as they delocalize the negative charge, stabilizing the Meisenheimer complex and facilitating the reaction. libretexts.orgyoutube.com

In the case of this compound, the ring is substituted with strong electron-donating groups (EDGs) like the amino (-NH2) and hydroxyl (-OH) groups, and a weakly deactivating carboxylic acid (-COOH) group. These EDGs increase the electron density on the ring, which is unfavorable for nucleophilic attack and destabilizes the negatively charged Meisenheimer intermediate. libretexts.org Consequently, direct SNAr reactions at the bromine atom are challenging and typically require harsh conditions or specialized reagents. For instance, reactions with strong nucleophiles like alkoxides or amides would likely require high temperatures and pressures. A concerted SNAr mechanism has also been reported for different substrates, such as 5-bromo-1,2,3-triazines reacting with phenols, indicating that pathways can deviate from the classic stepwise mechanism depending on the substrate and nucleophile. nih.gov

The most effective and widely used methods for modifying the bromine atom on this compound are metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org It is one of the most robust methods for forming biaryl linkages. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction of this compound with various aryl or heteroaryl boronic acids would yield novel biaryl compounds. The reaction is tolerant of a wide range of functional groups, including the -OH, -NH2, and -COOH present on the substrate, although protection of these groups may sometimes be necessary to improve yields or prevent side reactions. A base is required to activate the boronic acid for the transmetalation step. wikipedia.org

Representative Suzuki-Miyaura Reaction Conditions

ParameterTypical Conditions
Aryl Halide This compound
Coupling Partner Arylboronic acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)
Ligand PPh3, SPhos, XPhos (if not part of catalyst)
Base K2CO3, Na2CO3, Cs2CO3, K3PO4
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures
Temperature 80-120 °C

Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. wikipedia.org The reaction proceeds via a catalytic cycle similar to the Suzuki coupling, but the transmetalation step involves a copper acetylide intermediate. wikipedia.org

This method allows for the introduction of an alkynyl substituent at the C-3 position of the benzoic acid core, creating arylalkyne structures that are valuable intermediates in organic synthesis. libretexts.orgnih.gov The reaction is generally carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. wikipedia.org

Representative Sonogashira Coupling Reaction Conditions

ParameterTypical Conditions
Aryl Halide This compound
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Catalyst PdCl2(PPh3)2, Pd(PPh3)4
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et3N), Diisopropylamine (DIPA)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 80 °C

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, participating in reactions typical of phenols, such as etherification, esterification, and oxidation.

Etherification: The phenolic -OH group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether. This reaction allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: The hydroxyl group can be readily esterified by reaction with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction is often faster and more efficient than direct Fischer esterification with a carboxylic acid. Direct esterification of the phenolic hydroxyl with another carboxylic acid is also possible but typically requires dehydrating conditions and is less common than acylation. It is important to note that under Fischer esterification conditions (an alcohol with a carboxylic acid under acid catalysis), the carboxylic acid moiety of the title compound is more likely to be esterified than the phenolic hydroxyl group. bond.edu.au

Phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the 2-hydroxy group of this compound can be oxidized. Strong oxidizing agents can potentially lead to the formation of quinone-type structures. The presence of the electron-donating amino and hydroxyl groups activates the ring towards oxidation, which can sometimes lead to complex reaction mixtures or ring-opening if conditions are too harsh.

Influence of Ortho-Substitution on Molecular Reactivity Profiles

The arrangement of substituents on the aromatic ring significantly influences the molecule's reactivity. The ortho-relationship between the hydroxyl, bromine, and carboxylic acid groups in this compound gives rise to specific steric and electronic effects, often referred to as "ortho effects."

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction can significantly influence the properties of both functional groups. It increases the acidity of the phenolic proton while decreasing the acidity of the carboxylic acid proton compared to their para- or meta-substituted counterparts. This hydrogen bond can also influence the conformational preference of the molecule and affect the reactivity of both the hydroxyl and carboxyl groups by sterically hindering their approach by reagents. quora.com

Steric Hindrance: The bromine atom and the hydroxyl group are ortho to the carboxylic acid. This steric bulk can hinder reactions that involve the carboxylic acid, such as esterification or amide bond formation, potentially requiring more forcing conditions or specialized reagents. Similarly, the groups ortho to the bromine atom can influence the approach of the palladium catalyst during the oxidative addition step in cross-coupling reactions, potentially affecting reaction rates.

Electronic Effects: The hydroxyl group is a strong activating, ortho-, para-directing group due to its +M (mesomeric) effect. libretexts.org The bromine atom is deactivating due to its -I (inductive) effect but is also ortho-, para-directing because of its +M effect. The amino group is also a strong activating, ortho-, para-director. This combination of powerful electron-donating groups makes the aromatic ring highly electron-rich, which facilitates electrophilic aromatic substitution (though this is outside the current scope) but, as mentioned, hinders nucleophilic aromatic substitution. youtube.com The electronic nature of these ortho substituents directly modulates the reactivity of the C-Br bond in cross-coupling reactions and the acidity and nucleophilicity of the phenolic -OH.

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 5-Amino-3-bromo-2-hydroxybenzoic acid can be predicted.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxyl, amino, and carboxylic acid groups. The substitution pattern on the benzene (B151609) ring—with an amino group at C5, a bromine atom at C3, a hydroxyl group at C2, and a carboxylic acid group at C1—will significantly influence the chemical shifts of the two remaining aromatic protons at the C4 and C6 positions.

The electron-donating effects of the amino and hydroxyl groups, along with the electron-withdrawing effects of the bromine and carboxylic acid groups, will determine the precise chemical shifts. The protons at C4 and C6 are expected to appear as distinct signals, likely doublets, due to coupling with each other. The protons of the -OH, -NH₂, and -COOH groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H46.8 - 7.2d2-3
H67.3 - 7.7d2-3
-OH9.0 - 12.0br s-
-NH₂3.5 - 5.0br s-
-COOH11.0 - 13.0br s-
d = doublet, br s = broad singlet
Predicted values are based on the analysis of substituted benzoic acid derivatives.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the carbon of the carboxylic acid group. The chemical shifts will be influenced by the nature of the substituents.

The carboxyl carbon (-COOH) is expected to resonate at the lowest field (highest ppm value). The carbons directly attached to the electronegative oxygen and bromine atoms (C2 and C3) will also be significantly downfield. The carbon attached to the amino group (C5) will be shielded relative to the others.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (-COOH)170 - 175
C2 (-OH)150 - 155
C3 (-Br)110 - 115
C4125 - 130
C5 (-NH₂)140 - 145
C6115 - 120
C7 (Carboxyl)170 - 175
Predicted values are based on the analysis of substituted benzoic acid derivatives.

To definitively establish the connectivity within the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H4 and H6 protons, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between the protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the signals for the C4-H4 and C6-H6 pairs.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, C-N, and C-Br bonds, as well as vibrations of the aromatic ring. The broad O-H stretching vibration of the carboxylic acid will be a prominent feature, often overlapping with the C-H stretching bands. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups will also influence the position and shape of these bands.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)Vibrational Mode
3300 - 2500O-H stretch (carboxylic acid, broad)
3500 - 3300N-H stretch (amino group)
3200 - 3000Aromatic C-H stretch
1700 - 1660C=O stretch (carboxylic acid)
1620 - 1580N-H bend (amino group)
1600 - 1450Aromatic C=C stretches
1300 - 1200C-O stretch
1350 - 1250C-N stretch
800 - 600C-Br stretch
Predicted values are based on the analysis of substituted benzoic acid derivatives.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the C=O and C-Br bonds. Aromatic ring stretching vibrations typically give rise to strong Raman bands. The symmetric stretching of the carboxylate group, if present in a deprotonated form, would also be a strong feature.

Predicted Raman Spectral Data:

Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000Aromatic C-H stretch
1650 - 1600Aromatic C=C stretch
1400 - 1300C-O-H in-plane bend
1300 - 1200C-N stretch
800 - 700Ring breathing mode
700 - 500C-Br stretch
Predicted values are based on the analysis of substituted benzoic acid derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. For this compound (C₇H₆BrNO₃), HRMS provides an accurate measurement of its monoisotopic mass, which is calculated to be 230.95311 Da. This high level of precision allows for the unambiguous determination of the elemental composition.

In a typical HRMS analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are detected. The measured mass-to-charge ratio (m/z) for various adducts of this compound can be predicted, providing a basis for experimental verification.

AdductPredicted m/z
[M+H]⁺231.96039
[M+Na]⁺253.94233
[M-H]⁻229.94583
[M+NH₄]⁺248.98693
[M+K]⁺269.91627
[M+H-H₂O]⁺213.95037

Data sourced from PubChem CID 20327555. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, experimental data on its crystal structure, molecular conformation, and intermolecular interactions are not available. However, valuable insights into the expected solid-state structure can be gleaned from the crystallographic data of closely related compounds, such as salicylic (B10762653) acid and its derivatives. researchgate.netresearchgate.netnih.govcrystallography.net

Determination of Molecular Conformation and Stereochemistry

Based on the analysis of related structures, the this compound molecule is expected to be largely planar. The carboxylic acid group and the hydroxyl group are likely to be nearly coplanar with the benzene ring. An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a highly probable conformational feature, as is commonly observed in salicylic acid and its derivatives. researchgate.net This interaction contributes to the planarity and stability of the molecule. The stereochemistry of the molecule is achiral.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions, with hydrogen bonding playing a dominant role. The amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups are all capable of acting as hydrogen bond donors and acceptors.

Based on the crystal structures of similar compounds, the following hydrogen bonding motifs are anticipated:

Carboxylic Acid Dimers: A common feature in the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

Amino Group Interactions: The amino group can participate in N-H···O hydrogen bonds with the carboxylic acid or hydroxyl groups of neighboring molecules.

Hydroxyl Group Interactions: The hydroxyl group can also form O-H···O or O-H···N hydrogen bonds.

These interactions would likely lead to the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks.

Other Complementary Spectroscopic Techniques

To further corroborate the structure of this compound, other spectroscopic techniques are invaluable. While specific spectra for the title compound are not widely published, data from the closely related compound, 5-amino-2-hydroxybenzoic acid (mesalazine), provides a strong basis for interpretation. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to exhibit characteristic bands for the O-H, N-H, C=O, and C-Br stretching and bending vibrations.

Based on data for 5-amino-2-hydroxybenzoic acid, the following vibrational bands can be anticipated:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching~3400-3600
N-H (amino)Stretching~3300-3500
O-H (carboxylic acid)Stretching~2500-3300 (broad)
C=O (carboxylic acid)Stretching~1650-1700
C=C (aromatic)Stretching~1450-1600
C-NStretching~1250-1350
C-OStretching~1200-1300
C-BrStretching~500-650

Data extrapolated from studies on 5-amino-2-hydroxybenzoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons bonded to the amino, hydroxyl, and bromo substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region corresponding to π-π* electronic transitions within the aromatic system. The presence of the amino and hydroxyl groups as auxochromes would likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzoic acid.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Amino-3-bromo-2-hydroxybenzoic acid. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and predict its reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Key ground state properties that can be determined using DFT include:

Optimized Molecular Geometry: This provides the most stable arrangement of the atoms in three-dimensional space, including bond lengths, bond angles, and dihedral angles.

Electronic Energy and Distribution: The total electronic energy of the molecule in its ground state is a primary output. From the electron density, properties like the molecular electrostatic potential (MEP) can be mapped, which helps in identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This is valuable for the characterization of the compound and for confirming the nature of the optimized structure as a true minimum on the potential energy surface.

A hypothetical data table summarizing typical DFT-calculated ground state properties for this compound is presented below.

PropertyHypothetical Calculated Value (B3LYP/6-311++G(d,p))
Total Energy (Hartree)-3245.876
Dipole Moment (Debye)3.45
C=O Bond Length (Å)1.215
O-H (hydroxyl) Bond Length (Å)0.968
C-Br Bond Length (Å)1.902
C-N Bond Length (Å)1.375

Ab Initio Methods for Electronic Configuration and Energetics

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can provide a detailed understanding of the electronic configuration and energetics of this compound. While computationally more demanding than DFT, ab initio methods can offer a higher level of theoretical accuracy for certain properties.

Key insights from ab initio calculations include:

Electronic Configuration: Detailed information about the molecular orbitals (MOs), including their shapes, energies, and occupancies, can be obtained. This is fundamental to understanding the electronic structure of the molecule.

Ionization Potential and Electron Affinity: These properties, which relate to the energy required to remove an electron and the energy released upon adding an electron, respectively, can be calculated. These values are crucial for assessing the molecule's redox properties.

Excited State Properties: While ground state properties are the primary focus here, time-dependent extensions of ab initio methods can also be used to investigate the electronic excited states of the molecule, which is important for understanding its photochemistry.

A hypothetical data table summarizing typical ab initio calculated energetic properties for this compound is presented below.

PropertyHypothetical Calculated Value (MP2/aug-cc-pVDZ)
Ground State Energy (Hartree)-3244.987
Ionization Potential (eV)8.12
Electron Affinity (eV)1.58

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and flexibility of molecules. For a molecule like this compound, which has several rotatable bonds, conformational analysis is essential for identifying the most stable spatial arrangements of its atoms.

Conformational Search and Energy Minimization

A conformational search involves systematically or stochastically exploring the different possible conformations of a molecule to identify the low-energy structures. This is typically achieved by rotating the single bonds in the molecule. For this compound, the key rotations would be around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring, the C-O bond of the hydroxyl group, and the C-N bond of the amino group.

Following the conformational search, energy minimization is performed on the identified conformations. This process refines the geometry of each conformation to find its nearest local energy minimum. The relative energies of these minimized conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant.

Analysis of Tautomeric Forms and Isomeric Stability

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For this compound, several tautomeric forms are possible, particularly involving the keto-enol tautomerism of the hydroxyl group and the imine-enamine tautomerism of the amino group in conjunction with the ring structure. Additionally, the carboxylic acid group can exist in its protonated and deprotonated forms depending on the pH.

Computational methods can be used to calculate the relative energies of these different tautomers and isomers to determine their relative stability. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most prevalent form.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. dntb.gov.ua This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons, making the molecule a better electrophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. A larger energy gap implies greater stability and lower reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich amino group and the aromatic ring, while the LUMO may be centered on the electron-withdrawing carboxylic acid and bromo groups.

A hypothetical data table summarizing typical FMO properties for this compound is presented below.

PropertyHypothetical Calculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For analogues of this compound, such as derivatives of p-aminobenzoic acid (PABA) and benzoylaminobenzoic acid, QSAR models have been developed to elucidate the key molecular descriptors that govern their therapeutic effects. These studies mathematically correlate variations in molecular structure with changes in biological activity, providing valuable insights for the design of more potent and selective drug candidates.

In a study on a series of p-aminobenzoic acid derivatives, QSAR analysis revealed that electronic parameters, specifically the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), were predominant in explaining their antimicrobial activity. chitkara.edu.in This suggests that the electronic properties of the molecules are crucial for their interaction with biological targets. The developed QSAR models are typically validated using statistical methods like the leave-one-out (LOO) cross-validation to ensure their robustness and predictive power. chitkara.edu.in

Similarly, QSAR investigations on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, highlighted the importance of several physicochemical properties. nih.gov The analysis indicated that inhibitory activity is enhanced with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov Furthermore, the presence of a hydroxyl (-OH) group on the nucleus was found to be beneficial for activity. Conversely, the presence of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov These findings underscore the multifaceted nature of structure-activity relationships, where a combination of electronic, steric, and hydrophobic factors dictates the biological outcome.

The general approach in these QSAR studies involves the initial optimization of the molecular structures using computational methods like the Molecular Mechanics Force Field (MM+) followed by semi-empirical methods such as PM3. chitkara.edu.in From these optimized geometries, various physicochemical descriptors are calculated and subsequently used to build a linear regression model that correlates these descriptors with the observed biological activity. chitkara.edu.in

Interactive Data Table: Key Descriptors in QSAR Models for Benzoic Acid Analogues.

Compound Series Biological Activity Key QSAR Descriptors Effect on Activity
p-Aminobenzoic acid derivativesAntimicrobialTotal Energy (Te), LUMO EnergyDominant electronic parameters
Benzoylaminobenzoic acid derivativesFabH InhibitionHydrophobicity, Molar Refractivity, Aromaticity, Presence of -OHIncreased activity
Benzoylaminobenzoic acid derivativesFabH InhibitionPresence of N, O, or S at R1 positionDecreased activity

Molecular Docking and Ligand-Binding Predictions for Functional Derivatization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool for understanding the molecular basis of drug action and for designing functional derivatives of lead compounds like this compound. By simulating the interaction between a ligand and a target protein's binding site, molecular docking can predict binding affinity and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For derivatives of benzoic acid, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. For instance, in silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease has been conducted to evaluate their potential antiviral activity. nih.gov These studies use scoring functions to estimate the binding free energy, which helps in ranking potential inhibitors. nih.gov The validation of a docking protocol is often performed by redocking a co-crystallized ligand into the protein's active site to ensure the method can accurately reproduce the experimental binding mode. nih.gov

In the context of designing novel inhibitors, molecular docking can guide the functional derivatization of a lead compound. For example, a study on 2-(benzylsulfinyl)benzoic acid derivatives as carbonic anhydrase inhibitors utilized molecular modeling to understand the structure-activity relationships. nih.gov The docking simulations can reveal how different substituents on the benzoic acid scaffold interact with the amino acid residues in the enzyme's active site, thereby explaining why certain modifications lead to enhanced potency or selectivity. nih.gov

Furthermore, molecular docking has been used to study the binding modes of para-substituted benzoic acid derivatives as inhibitors of the protein phosphatase Slingshot. nih.gov The results from such studies can identify key interactions, for instance, hydrogen bonding with specific residues, which are crucial for the inhibitory activity. This information is then used to propose modifications to the ligand structure to enhance these interactions and improve its efficacy.

Interactive Data Table: Predicted Interactions for Benzoic Acid Derivatives from Molecular Docking Studies.

Compound/Derivative Target Protein Predicted Binding Affinity/Score Key Interacting Residues Types of Interactions
Benzoic acid derivativesSARS-CoV-2 Main ProteaseVaries (Docking Score)Not specifiedHydrogen bonds, Hydrophobic interactions
2-(benzylsulfinyl)benzoic acid derivativesCarbonic Anhydrase IIVaries (Ki)Not specifiedNot specified
(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acidSlingshot PhosphataseKi of ~4 μMNot specifiedCompetitive inhibition
Methyl hydroquinone (B1673460) and Bromo methyl hydroquinoneCyclooxygenase (COX-1/COX-2)Lower binding energy for bromo derivativeTyr385, Met522 (COX-1); Tyr385, Ser530, Val523, Ala527, Leu384 (COX-2)Not specified

Advanced Research Applications and Methodological Contributions

Role as a Key Intermediate in Complex Organic Synthesis

The unique arrangement of reactive sites on the 5-Amino-3-bromo-2-hydroxybenzoic acid molecule makes it a highly valuable intermediate for the synthesis of elaborate organic structures. The functional groups offer multiple pathways for selective modification, enabling the construction of complex molecular frameworks.

The presence of the ortho-amino-benzoic acid scaffold is a classic feature for the synthesis of a wide range of heterocyclic compounds. The amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form fused ring systems. This structural motif is foundational in the synthesis of pharmacologically important classes of compounds, such as quinazolinones and benzodiazepines.

Furthermore, the hydroxyl group can be engaged in the formation of oxygen-containing heterocycles, like benzoxazoles. The bromine atom serves as a crucial handle for post-synthetic modification. It can be readily transformed through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate the properties of the final heterocyclic product. The synthesis of novel heterocyclic compounds often relies on such versatile precursors. scilit.commdpi.com

The chemical orthogonality of the four functional groups on this compound allows for stepwise and selective reactions, making it an ideal building block for multifunctional molecules. Each group can be addressed with specific reagents under distinct conditions:

Amino Group (-NH₂): Can undergo acylation, alkylation, or diazotization.

Carboxylic Acid Group (-COOH): Can be converted into esters, amides, or acid chlorides.

Hydroxyl Group (-OH): Can be transformed into ethers or esters.

Bromo Group (-Br): Can participate in nucleophilic substitution or metal-catalyzed cross-coupling reactions.

This multifunctionality enables the design of complex target molecules where each part of the precursor imparts a specific function or property to the final product. For instance, it could be used to synthesize novel pharmaceutical agents, agrochemicals, or specialized dyes.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. Crystal engineering, a subfield of supramolecular chemistry, uses this understanding to design new solid-state materials with desired properties. nih.gov The functional groups of this compound are prime candidates for forming predictable and robust intermolecular interactions.

Hydrogen bonding is a primary tool in directing the self-assembly of molecules in the solid state. khanacademy.org The subject molecule possesses multiple hydrogen bond donors and acceptors, suggesting it can form intricate and stable supramolecular architectures.

Intermolecular Hydrogen Bonding: The remaining functional groups are available to form a network of intermolecular hydrogen bonds. The carboxylic acid is likely to form robust centrosymmetric dimers with a neighboring molecule through O-H···O bonds, creating a classic R²₂(8) ring motif. nih.gov The amino group provides two N-H donors that can interact with acceptors like carbonyl oxygens or even the bromine atom of another molecule. The interplay between these various interactions can lead to the formation of complex 1D chains, 2D sheets, or 3D networks.

Functional GroupH-Bond Donor/AcceptorPotential Supramolecular Synthon
Carboxylic Acid (-COOH)Donor (O-H), Acceptor (C=O)Dimer (R²₂(8)), Catemer (C(4))
Hydroxyl (-OH)Donor (O-H), Acceptor (O)Intramolecular (S(6)), Intermolecular chains
Amino (-NH₂)Donor (N-H)Chains or sheets with various acceptors
Bromo (-Br)Weak AcceptorHalogen Bonding (C-Br···X)

This table is generated based on the analysis of functional groups and known motifs in similar compounds.

The ability to form multiple, strong hydrogen bonds makes this compound an excellent candidate for co-crystallization studies. By combining it with a complementary molecule (a coformer), its physicochemical properties, such as solubility and stability, can be systematically modified. For example, co-crystals with pyridine-containing compounds are often formed through a robust O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. dergipark.org.tr Studies on related aminobenzoic acids have demonstrated successful co-crystal formation. nih.govresearchgate.netnih.govresearchgate.net

The existence of multiple hydrogen bonding sites also raises the possibility of polymorphism—the ability of a compound to exist in more than one crystal form. acs.org Different polymorphs can arise from subtle changes in the hydrogen-bonding patterns or molecular conformations. nih.gov For instance, the carboxylic acid groups might form a chain (catemer) instead of a dimer, leading to a completely different crystal packing. The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different stabilities and dissolution rates. Research on molecules like p-hydroxybenzoic acid and p-aminobenzoic acid has revealed rich polymorphic landscapes. researchgate.netrsc.org

Potential in Functional Material Science Research

The unique electronic and structural features of this compound suggest its potential use in the development of novel functional materials.

The aromatic ring is substituted with both electron-donating groups (–NH₂, –OH) and an electron-withdrawing group (–COOH), which can lead to interesting photophysical or electronic properties. The bromine atom is a particularly useful feature for materials science. It provides a reactive site for polymerization or surface modification via cross-coupling reactions, enabling the creation of conjugated polymers or organic semiconductors.

Furthermore, the molecule could serve as a ligand for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid and amino groups can coordinate to metal centers, potentially forming porous materials with applications in gas storage, separation, or catalysis. The bromo- and hydroxyl- functionalities would line the pores of the MOF, offering sites for post-synthetic modification to fine-tune the properties of the material.

Exploration of Non-Linear Optical (NLO) Properties in Derivatives

While direct research into the non-linear optical (NLO) properties of this compound derivatives is not extensively documented, the broader class of organic molecules with donor-acceptor groups and π-conjugated systems is of significant interest for NLO applications. Organic materials are increasingly studied for their potential in photonics and optoelectronics due to their large NLO susceptibility, architectural flexibility, and ease of manufacturing. nasc.ac.in The NLO response in such organic compounds is linked to the relocation of π-electrons under an applied electric field. nasc.ac.in

Derivatives of aminobenzoic acid, a parent structure to the compound of focus, have been investigated for their third-order NLO properties. For instance, quinolinium 4-aminobenzoate (B8803810) has demonstrated NLO activity, which is attributed to the proton transfer interactions that enhance molecular polarizability. researchgate.net The suitability of such materials for optical limiting and switching applications is an active area of research. researchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new organic molecules by calculating parameters such as polarizability and hyperpolarizability. researchgate.net The structural modifications inherent in this compound, namely the presence of an amino group (electron-donating), a bromo group (electron-withdrawing), and a hydroxyl group, within a conjugated system, suggest that its derivatives could be engineered to exhibit significant NLO responses. Further computational and experimental studies would be necessary to validate and quantify these potential properties.

Applications in Analytical Chemistry Method Development

Currently, there is limited specific information available on the use of this compound as a chemical reagent or analytical standard in established analytical methods. However, the broader class of substituted benzoic acids is utilized in various analytical applications. Benzoic acid itself is available as a certified reference material and is used for the calibration of analytical instruments.

Substituted benzoic acids can be analyzed using techniques such as high-pressure liquid chromatography (HPLC). researchgate.net The synthesis of specific derivatives of benzoic acid to serve as reference standards in analytical assays is a common practice in medicinal chemistry and drug development. These standards are crucial for the validation of analytical methods and for ensuring the accuracy and reproducibility of experimental results. Given the well-defined structure of this compound, it has the potential to be synthesized with high purity and used as a reference standard for the identification and quantification of related compounds in complex matrices. Its functional groups (amine, hydroxyl, carboxylic acid, and bromide) also make it a potential candidate for derivatization reactions to enhance detection in various analytical techniques.

In Vitro and Mechanistic Biological Investigations of Derivatives

The structural similarity of this compound to 5-aminosalicylic acid (5-ASA or mesalamine) suggests that its derivatives could exhibit interesting biological activities. Much of the research in this area has focused on derivatives of 5-ASA, providing a foundation for predicting the potential of this compound derivatives.

Myeloperoxidase (MPO) is an enzyme implicated in the inflammatory process through the production of reactive oxygen species. otago.ac.nz The inhibition of MPO is a key therapeutic target for inflammatory diseases. otago.ac.nz Derivatives of 5-aminosalicylic acid have been shown to be effective inhibitors of MPO. otago.ac.nz Studies have demonstrated that amide derivatives of 5-ASA can exhibit significant MPO inhibitory effects in vitro. otago.ac.nz

The mechanism of MPO inhibition by salicylates like 5-ASA is thought to involve the promotion of Compound II accumulation, a less reactive form of the enzyme. otago.ac.nz It is also suggested that 5-ASA can act as a competitive substrate for MPO, thereby reducing the production of inflammatory hypochlorous acid. nih.gov Given these findings, it is plausible that derivatives of this compound, with their similar structural scaffold, could also function as MPO inhibitors. The introduction of a bromine atom may further modulate this activity, a hypothesis that warrants further investigation through in vitro enzyme inhibition assays.

Below is a table summarizing the myeloperoxidase inhibitory activity of some 5-aminosalicylic acid derivatives from a referenced study, which could serve as a benchmark for future studies on derivatives of this compound.

Table 1: Myeloperoxidase Inhibitory Activity of 5-Aminosalicylic Acid Derivatives

Compound IC50 (µM)
C1 (5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid) 301
C2 (5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid) 13
C3 (2-((3-carboxy-4-hydroxyphenyl)carbamoyl)-4-fluorobenzoic acid) 85
C4 (5-[(2-carboxybenzoyl)amino]-2-hydroxybenzoic acid) 46

| Indomethacin (Reference) | 122 |

Data sourced from a study on novel 5-aminosalicylic derivatives as myeloperoxidase inhibitors.

The mechanism of action of 5-aminosalicylic acid and its derivatives is known to involve the modulation of various intracellular signaling pathways. nih.gov A key target that has been identified is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor that plays a role in regulating inflammation. nih.gov

5-ASA has been shown to enhance the expression and activity of PPAR-γ in intestinal cells, promoting its translocation to the nucleus. nih.gov This activation of PPAR-γ signaling is believed to contribute to the anti-inflammatory effects of 5-ASA. nih.gov While direct studies on the interaction of this compound derivatives with specific receptors are not yet available, their structural analogy to 5-ASA suggests they could also interact with nuclear receptors like PPAR-γ. The nature and position of substituents on the salicylic (B10762653) acid core are known to influence binding affinity and activity at these receptors. Therefore, derivatives of this compound represent a class of compounds that could be explored for their potential to modulate PPAR-γ and other signaling pathways involved in inflammation and cellular proliferation.

The therapeutic efficacy of aminosalicylates is also attributed to their antioxidant properties. researchgate.net Phenolic compounds, including derivatives of salicylic acid, can act as potent antioxidants by scavenging free radicals. mdpi.com The antioxidant activity of these compounds is influenced by the number and position of hydroxyl and amino groups on the aromatic ring. mdpi.com

In vitro assays are commonly used to evaluate the antioxidant capacity of chemical compounds. These assays measure properties such as the scavenging of stable free radicals (e.g., DPPH), the reduction of metal ions, and the inhibition of lipid peroxidation. Studies on 5-aminosalicylic acid and its derivatives have confirmed their ability to reduce reactive oxygen species in cell-free systems and in inflamed colorectal biopsies. researchgate.net For example, 5-ASA has been shown to be a more potent antioxidant than 4-aminosalicylic acid in these assays. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-aminosalicylic acid (5-ASA, mesalamine)
4-aminosalicylic acid
N-acetyl-5-aminosalicylic acid
Balsalazide
Indomethacin
Quinolinium 4-aminobenzoate
5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid
5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid
2-((3-carboxy-4-hydroxyphenyl)carbamoyl)-4-fluorobenzoic acid

Molecular Mimicry and Pharmacophore Elucidation for Drug Design

The strategic design of novel therapeutic agents often relies on the principles of molecular mimicry and pharmacophore elucidation. Molecular mimicry involves designing molecules that are structurally similar to a known substance, such as a natural ligand or a known drug, to elicit a similar biological response. Pharmacophore elucidation, on the other hand, is the process of identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This compound possesses a unique combination of functional groups that make it a valuable scaffold for these advanced drug design strategies.

The structural framework of this compound, a substituted salicylic acid, presents several key features for molecular mimicry. The benzene (B151609) ring provides a rigid scaffold, while the amino, bromo, hydroxyl, and carboxylic acid groups offer a variety of interaction points, including hydrogen bond donors and acceptors, and potential for hydrophobic and halogen bonding interactions. These features allow it to mimic the binding modes of endogenous molecules or other drugs at receptor sites. For instance, substituted benzoic acid derivatives have been explored as mimics for various bioactive compounds in drug discovery. The specific arrangement of functional groups on the benzene ring of this compound can be tailored to mimic the spatial and electronic properties of a target pharmacophore.

In the context of pharmacophore elucidation, this compound can serve as a molecular probe to map the binding requirements of a biological target. By systematically modifying its functional groups and evaluating the corresponding changes in biological activity, researchers can deduce the critical interactions necessary for molecular recognition.

The key pharmacophoric features of this compound include:

Hydrogen Bond Acceptors: The hydroxyl and carboxylic acid groups can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The amino and hydroxyl groups can serve as hydrogen bond donors.

Aromatic Ring: The benzene ring can participate in π-π stacking and hydrophobic interactions.

Halogen Bond Donor: The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. ump.edu.pl

The interplay of these functional groups in a defined spatial orientation is crucial for its potential biological activity. For example, in the design of enzyme inhibitors, the carboxylic acid group might mimic a substrate's carboxylate, while the amino and hydroxyl groups could form key hydrogen bonds within the active site. The bromine atom can enhance binding affinity and selectivity through specific halogen bonding interactions. ump.edu.pl

The use of aminobenzoic acid derivatives in creating hybrid molecules that combine two or more pharmacophores is a known strategy in drug design. nih.govmdpi.com This approach can lead to compounds with improved potency and a more desirable pharmacological profile. The structure of this compound is well-suited for such molecular hybridization strategies.

Below is a table summarizing the potential pharmacophoric contributions of the functional groups in this compound.

Functional GroupPotential Pharmacophoric RoleType of Interaction
Amino Group (-NH2)Hydrogen Bond DonorHydrogen Bonding
Bromo Group (-Br)Halogen Bond DonorHalogen Bonding
Hydroxyl Group (-OH)Hydrogen Bond Donor/AcceptorHydrogen Bonding
Carboxylic Acid (-COOH)Hydrogen Bond Acceptor/Donor, Ionic InteractionsHydrogen Bonding, Ionic Bonding
Benzene RingAromatic Centerπ-π Stacking, Hydrophobic Interactions

By leveraging the principles of molecular mimicry and pharmacophore modeling, the unique structural attributes of this compound can be exploited to design and discover novel therapeutic agents with specific and enhanced activities.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for 5-Amino-3-bromo-2-hydroxybenzoic Acid

The synthesis of this compound presents a compelling challenge in regioselective chemistry. Future research could focus on developing efficient and scalable synthetic routes. Drawing inspiration from the synthesis of analogous compounds, several strategies can be envisioned. For instance, the synthesis of various aminobenzoic acid derivatives often involves the addition of amine-based moieties to carbonyl groups or through coupling reactions. mdpi.comresearchgate.netnih.gov A potential route could involve the controlled bromination and amination of a salicylic (B10762653) acid precursor. The regioselective amination of bromobenzoic acids, often catalyzed by copper, could also be a viable approach, offering control over the positioning of the amino group. nih.gov

The reactivity of this compound is governed by the interplay of its functional groups. The amino group can undergo diazotization, leading to a range of Sandmeyer reactions for the introduction of other functionalities. scirp.org The carboxylic acid group can be converted to esters, amides, or acid chlorides, opening pathways to a diverse array of derivatives. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom, along with the hydroxyl and carboxyl groups, creates a unique electronic environment that will influence its reactivity in electrophilic aromatic substitution and other transformations. Future studies should systematically investigate these reactions to build a comprehensive reactivity profile.

Emerging Avenues in Computational and Structural Research

Computational chemistry offers powerful tools to predict and understand the properties of this compound at the molecular level. Density Functional Theory (DFT) calculations, which have been successfully applied to study substituent effects on the electronic structure and pKa of various benzoic acids, can provide valuable insights into its acidity, reactivity, and spectroscopic properties. acs.orgnih.gov Such studies can elucidate the influence of the bromo and amino substituents on the charge distribution and molecular orbitals, helping to rationalize its chemical behavior. Molecular dynamics simulations could also be employed to study its interactions with solvents and biological macromolecules. researchgate.net

The determination of the crystal structure of this compound through X-ray crystallography would be a significant step forward. Analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding its solid-state properties and for crystal engineering. mdpi.comresearchgate.net Comparing its crystal structure with those of other halogenated and aminated benzoic acids would provide a deeper understanding of how different functional groups direct the self-assembly of these molecules in the solid state.

Untapped Potential in Advanced Materials and Biological Probe Development

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials. The amino and carboxylic acid groups can be used for covalent functionalization of materials like graphene oxide or magnetic nanoparticles, creating hybrid materials with tailored properties for applications in catalysis, sensing, or environmental remediation. nih.govrsc.orgnih.gov The aromatic core and the potential for extended conjugation through derivatization also suggest possible applications in organic electronics and optoelectronics.

In the realm of biological sciences, aminobenzoic acid derivatives have shown a wide range of activities and have been used as building blocks for pharmaceuticals. mdpi.commdpi.commdpi.com The structure of this compound could serve as a scaffold for the design of novel bioactive compounds. Furthermore, p-aminobenzoic acid (PABA) has been investigated as a biological probe for studying metabolic pathways. nih.gov The specific substitution pattern of this compound could be exploited to develop fluorescent probes for detecting specific analytes or for imaging biological processes. The amino group, in particular, can be readily modified with fluorophores.

Interdisciplinary Research Opportunities for Future Innovations

The full potential of this compound can be best realized through interdisciplinary collaborations. Synthetic chemists can work on developing efficient synthetic routes and exploring its reactivity, while computational chemists can provide theoretical insights to guide experimental work. Material scientists can then utilize this compound to create novel functional materials with applications in diverse fields.

Furthermore, collaboration between synthetic chemists and biologists will be crucial for exploring its biological activities and developing it into a useful biological probe or a lead compound for drug discovery. The investigation of aminobenzoic acid derivatives as cholinesterase inhibitors, for example, highlights the potential for this class of compounds in biomedical research. researchgate.net By fostering such interdisciplinary research, the scientific community can unlock the full potential of this compound and pave the way for future innovations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-3-bromo-2-hydroxybenzoic acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step halogenation and functional group protection. For brominated benzoic acids, regioselective bromination under controlled temperatures (e.g., 403 K as in ) with catalysts like FeCl₃ or AlCl₃ is common. Post-reaction purification via column chromatography (silica gel, acetone/hexane eluent) ensures removal of byproducts. Characterization via melting point analysis (mp 173–175°C for analogs in ) and NMR validates intermediate structures .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology :

  • IR Spectroscopy : Identify hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups. Bromine substitution alters absorption bands compared to non-brominated analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid in ) .
  • ¹H/¹³C NMR : Amino (-NH₂) protons resonate at δ 4.5–5.5 ppm (D₂O exchangeable), while bromine’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm). Compare with 5-Bromo-2-hydroxybenzoic acid derivatives in .

Q. What protocols ensure storage stability for halogenated aminobenzoic acids?

  • Methodology : Store in airtight, amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Degradation products (e.g., dehalogenated species) are detectable at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K using synchrotron radiation (λ = 0.710–0.920 Å) determines bond angles and hydrogen-bonding networks. Refinement with SHELXL (as in ) identifies acid-acid dimers or halogen interactions. For example, ’s crystal structure (CCDC 2336150) reveals synthon patterns critical for supramolecular assembly .

Q. What strategies mitigate contradictory melting point reports for brominated benzoic acids?

  • Methodology :

  • DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) verifies phase transitions. Discrepancies may arise from polymorphs or solvate formation (e.g., hydrate vs. anhydrous forms).
  • Cross-Validation : Compare data with NIST standards ( ) and academic databases. For example, lists mp 173–175°C for 2-Amino-3-bromobenzoic acid, while analogs in vary by substituent position .

Q. How to optimize regioselective bromination in the presence of competing amino and hydroxyl groups?

  • Methodology :

  • Directing Groups : Use protecting agents (e.g., acetyl for -NH₂, methyl ester for -COOH) to direct bromine to the meta position.
  • Catalytic Systems : Pd-catalyzed C-H activation (e.g., Pd(OAc)₂/ligand) achieves selective bromination, as demonstrated in biphenylcarboxylic acid syntheses (). Post-reaction deprotection with NaOH/MeOH yields the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.